3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-Allyl group: Enhances lipophilicity and may influence binding interactions .
- 5-(2-Furyl) substituent: A heteroaromatic moiety contributing to π-π stacking and electronic effects .
- 2-{[2-(4-Morpholinyl)-2-oxoethyl]thio} side chain: Introduces a sulfur-linked morpholine ring, which may modulate solubility and receptor affinity .
Properties
IUPAC Name |
5-(furan-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-5-22-18(24)16-13(14-4-3-8-26-14)11-27-17(16)20-19(22)28-12-15(23)21-6-9-25-10-7-21/h2-4,8,11H,1,5-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVPBGOYNWKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Flexibility : The 2-position is highly variable, accommodating groups like mercapto, benzylsulfanyl, and morpholinyl-oxoethylthio. These modifications influence solubility and bioactivity .
- Synthetic Efficiency: Analogous compounds (e.g., 3-allyl-5-(2-furyl)-2-mercapto derivative) achieve >95% yields, suggesting robust synthetic routes for the thieno[2,3-d]pyrimidin-4(3H)-one scaffold .
- Thermal Stability: Melting points for related pyrimidinones range from 218–243°C, indicating high crystallinity and stability .
Anticancer Activity:
- 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5a): Demonstrates cytotoxic activity against melanoma cell line MDA-MB-435 (growth inhibition = −31.02%) .
- 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Fluorophenyl and benzylsulfanyl groups may enhance DNA intercalation or kinase inhibition, though specific data are unavailable .
Comparative Insights:
- Morpholinyl vs. Benzylamino Groups: Morpholinyl side chains (as in the target compound) are associated with improved pharmacokinetics (e.g., blood-brain barrier penetration) compared to benzylamino groups .
- Role of Furyl Substituents : The 5-(2-furyl) group in the target compound may enhance binding to aromatic residues in enzyme active sites, similar to fluorophenyl moieties in related analogs .
Functional Group Impact on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
